4'-Hydroxy-2,4-dimethoxychalcone
Overview
Description
Mechanism of Action
Target of Action
4’-Hydroxy-2,4-dimethoxychalcone, a natural chalcone derivative found in the red herbal resin of Dracaena cochinchinensis , has been shown to have a wide range of biological activities. The primary targets of this compound are still under investigation, but it has demonstrated significant activity against various pathogens, including malarial parasites, protozoa, bacteria, and fungi .
Mode of Action
It is known to exhibit anti-inflammatory properties and can obstruct inflammatory cytokine secretion . This suggests that it may interact with targets involved in the inflammatory response, potentially inhibiting key enzymes or signaling pathways.
Biochemical Pathways
The biochemical pathways affected by 4’-Hydroxy-2,4-dimethoxychalcone are likely to be diverse, given its broad spectrum of biological activities. It is known that chalcones, the family of compounds to which 4’-Hydroxy-2,4-dimethoxychalcone belongs, can influence a variety of biochemical pathways. These include pathways involved in inflammation, oxidative stress, and cellular proliferation .
Pharmacokinetics
In terms of pharmacokinetics, 4’-Hydroxy-2,4-dimethoxychalcone has been shown to have a half-life (T1/2) of 1.94 hours, a peak concentration (Cmax) of 158 ng/mL, and an area under the curve (AUC) of 384 ng•h/mL in four- to five-week-old ICR mice when administered orally at a dose of 160 mg/kg . These properties suggest that the compound is relatively quickly absorbed and eliminated, which could impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of 4’-Hydroxy-2,4-dimethoxychalcone’s action are likely to be diverse, reflecting its broad spectrum of biological activities. For example, its anti-inflammatory activity could result in reduced cytokine production and inflammation, while its antimicrobial activity could lead to the death or inhibition of various pathogens .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Hydroxy-2,4-dimethoxychalcone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Furthermore, the compound’s activity can also be influenced by the specific characteristics of the biological environment in which it is acting, such as the presence of specific enzymes or transport proteins .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4’-Hydroxy-2,4-dimethoxychalcone are not fully understood. It has been identified as a bioactive compound in the ethanol extract of B. biternata, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its wide range of biological activities, it is likely that this compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-2,4-dimethoxychalcone can be achieved through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 4’-Hydroxy-2,4-dimethoxychalcone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy-2,4-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of halogenated chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Exhibits significant antimalarial and antiparasitic activities, making it a candidate for developing new antimalarial drugs.
Medicine: Shows potential as an antibacterial and antifungal agent, useful in treating infections.
Industry: Can be used in the development of natural product libraries for drug discovery and development.
Comparison with Similar Compounds
4’-Hydroxy-2,4-dimethoxychalcone can be compared with other chalcone derivatives such as :
4,4’-Dihydroxy-2’-methoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.
2’-Hydroxy-4,4’-dimethoxychalcone: Another derivative with distinct biological properties.
Uniqueness: 4’-Hydroxy-2,4-dimethoxychalcone stands out due to its broad spectrum of biological activities and its natural occurrence in the resin of Dracaena cochinchinensis. Its unique combination of hydroxyl and methoxy groups contributes to its diverse pharmacological properties.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYODFMSUKGY-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?
A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:
- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.
Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?
A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.
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